

Technical Support Center: 3-Morpholinopropanoic Acid (MOPS) Buffer

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Compound of Interest

Compound Name: 3-Morpholinopropanoic acid

Cat. No.: B171637

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Welcome to the technical support center for **3-Morpholinopropanoic acid** (MOPS) buffer. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing MOPS buffer concentration and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for MOPS buffer?

The optimal concentration of MOPS buffer typically falls between 10 mM and 100 mM, depending on the application.^{[1][2]} For cell culture, concentrations should be kept below 20 mM to avoid potential cytotoxicity.^{[2][3]} In protein purification, a range of 20-50 mM is common to provide sufficient buffering capacity while avoiding excessively high ionic strength that could interfere with protein binding.^{[1][2][4]} For nucleic acid electrophoresis, a working concentration of 20 mM (as a 1X buffer) is frequently used.^{[1][5]}

Q2: What is the effective pH range of MOPS buffer and how is it affected by temperature?

MOPS has a pKa of approximately 7.2 at 25°C, making it most effective in the pH range of 6.5 to 7.9.^{[3][6][7][8]} The pKa of MOPS is temperature-dependent and decreases by about 0.013 units for every 1°C increase in temperature.^{[1][6][9]} This means the buffer will become more acidic as the temperature rises.^{[1][6]} It is critical to adjust the pH of the buffer at the temperature at which the experiment will be performed.^{[1][6][10]}

Q3: My MOPS buffer solution has turned yellow. Can I still use it?

A yellow to brownish discoloration in MOPS buffer indicates degradation, which can be caused by oxidation or exposure to light.^{[1][11][12]} While a light straw-colored buffer may still be usable, a darker buffer should be discarded as the degradation products could interfere with experimental results.^{[1][11][13]} To prevent discoloration, store the buffer protected from light and consider preparing fresh batches frequently.^{[1][5][11][14]}

Q4: Can I sterilize MOPS buffer by autoclaving?

No, MOPS buffer should not be sterilized by autoclaving.^[1] The high temperature and pressure can cause the buffer to degrade, leading to a yellow solution and compromising its buffering capacity.^{[1][15]} The recommended method for sterilization is filtration through a 0.22 μm or 0.45 μm filter.^{[1][11][16]}

Q5: Why is my MOPS powder not dissolving properly?

The solubility of MOPS free acid is dependent on the pH of the solution. If you encounter difficulty dissolving the powder, adjusting the pH towards its pKa of ~ 7.2 with a base such as sodium hydroxide (NaOH) will increase its solubility.^[1] It is good practice to dissolve solutes in about 80% of the final volume before adjusting the pH and then bringing it to the final volume.
^[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments using MOPS buffer.

Problem	Possible Cause(s)	Recommended Solution(s)
Protein Precipitation or Aggregation	Incorrect Buffer Concentration: The concentration may be too low to maintain a stable pH or too high, leading to unfavorable ionic strength.[1] [4]	Optimize the MOPS concentration by testing a gradient (e.g., 10, 25, 50, 100 mM). A typical starting range for protein work is 20-50 mM. [1]
Suboptimal pH: The pH of the buffer may not be optimal for your specific protein's stability.	Ensure the pH is within the effective buffering range of MOPS (6.5-7.9) and is ideal for your protein.[6] Remember to adjust the pH at your experimental temperature.[6]	
Low Protein or Enzyme Activity	Insufficient Buffering Capacity: The buffer concentration may be too low to resist pH changes during the reaction.	Increase the buffer concentration to ensure stable pH throughout the experiment. A range of 50 to 100 mM is often effective.[1]
Inhibition by Buffer: Although generally inert, MOPS can interact with some proteins.[1]	If buffer interaction is suspected, consider screening other buffers like HEPES or MES.[1]	
Contaminants: Trace heavy metal contaminants in the buffer preparation can inhibit enzyme activity.[6]	Use high-purity water and analytical-grade MOPS. Consider adding a chelating agent like EDTA if it does not interfere with your experiment. [1]	
Poor Resolution in RNA Electrophoresis	Incorrect Buffer Concentration: Suboptimal concentration in the gel or running buffer can affect RNA migration and resolution.[1]	Use the recommended 1X MOPS running buffer (20 mM), typically prepared by diluting a 10X stock.[1][5][17]

Degraded Buffer: Use of old or discolored (dark yellow) buffer can compromise the integrity of the electrophoresis.

Prepare fresh 1X running buffer for each experiment from a light-protected 10X stock.[11] Do not reuse running buffer.

Incorrect pH: The pH of the buffer can affect the denaturation of RNA by formaldehyde.

Ensure the pH of the 10X stock is adjusted to 7.0 before use.[5][16]

Data Presentation

Table 1: Physicochemical Properties of MOPS Buffer

Property	Value	Notes
pKa (25°C)	7.20[3][6][9]	Provides effective buffering between pH 6.5 and 7.9.[6][7]
ΔpKa/°C	-0.013[6][9]	pH decreases as temperature increases.
Molecular Weight	209.26 g/mol [3][5]	For the free acid form.
UV Absorbance	Low absorbance in the 260/280 nm range.[9]	Suitable for spectrophotometric assays and nucleic acid studies.[9]
Metal Ion Interaction	Minimal interaction with most metal ions.[9]	Recommended as a non-coordinating buffer in solutions containing metal ions.[9]

Experimental Protocols

Protocol: Preparation of 10X MOPS Buffer for RNA Electrophoresis

This protocol provides a method for preparing a 1-liter, 10X concentrated MOPS buffer stock solution suitable for denaturing agarose gel electrophoresis of RNA.

Composition of 10X MOPS Buffer (pH 7.0):

- 0.2 M MOPS (free acid)
- 0.05 M Sodium Acetate
- 0.01 M EDTA

Materials:

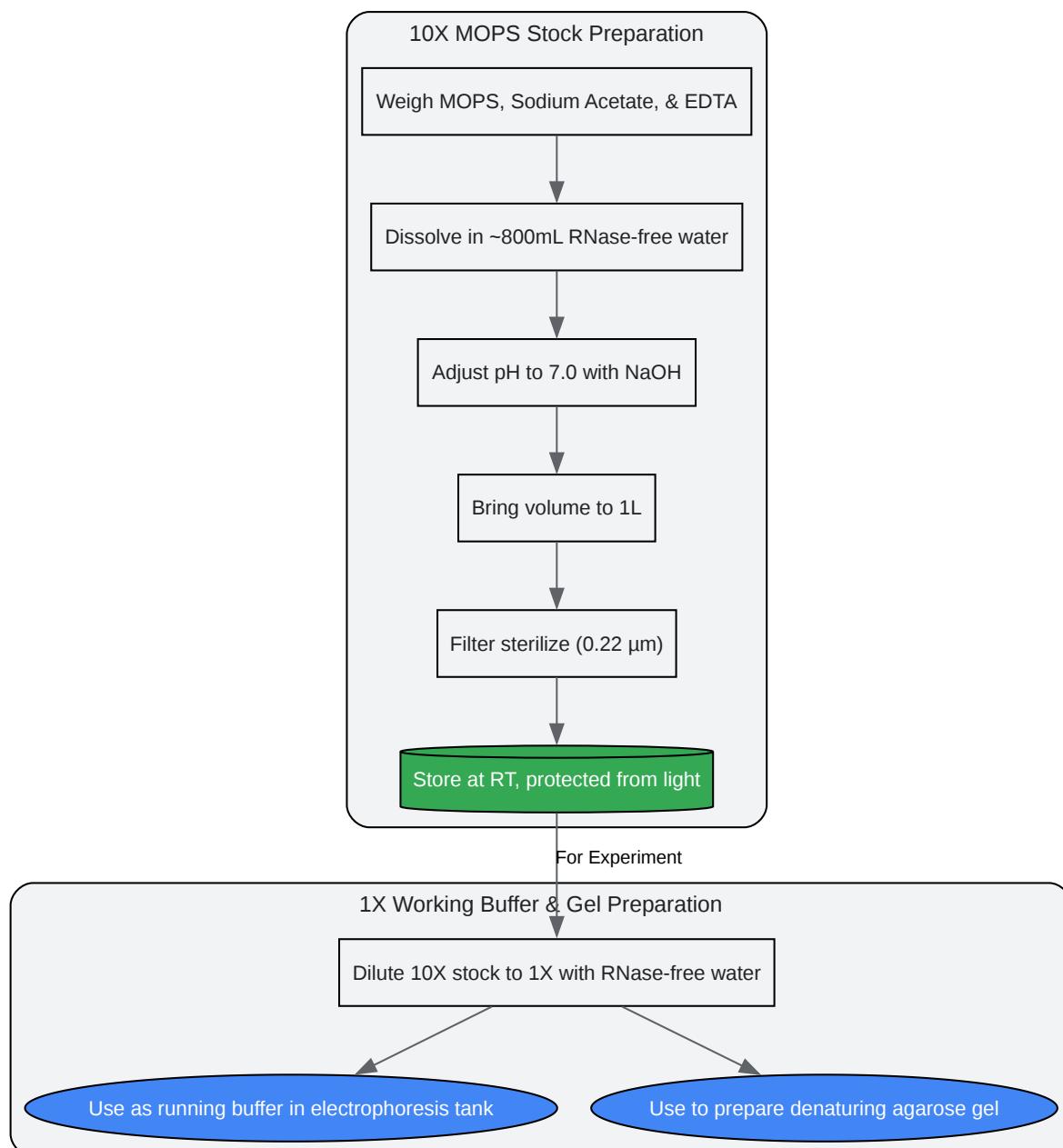
- MOPS (free acid) (FW: 209.26 g/mol): 41.86 g
- Sodium Acetate (anhydrous, FW: 82.03 g/mol): 4.1 g
- EDTA (disodium salt, dihydrate, FW: 372.24 g/mol): 3.72 g
- RNase-free (e.g., DEPC-treated) water
- Sodium Hydroxide (NaOH) solution (e.g., 2 N or 10 N) for pH adjustment
- Sterile 1 L graduated cylinder and beaker/flask
- Magnetic stirrer and stir bar
- 0.22 μ m sterile filter unit

Procedure:

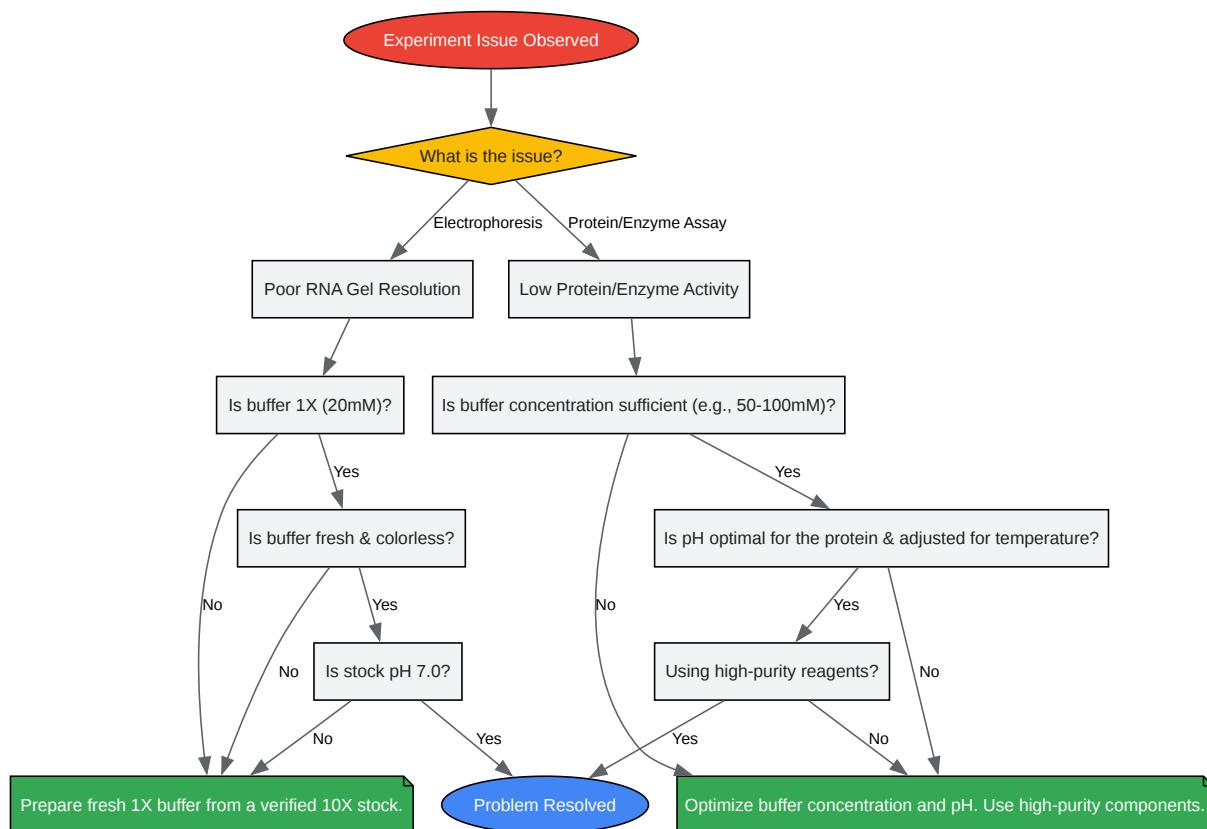
- Add 41.86 g of MOPS (free acid) and 4.1 g of sodium acetate to a beaker containing approximately 800 mL of RNase-free water.[\[5\]](#)
- Stir the solution until the solutes are completely dissolved.
- Add 3.72 g of EDTA disodium dihydrate and continue stirring until it is fully dissolved. Alternatively, add 20 mL of a 0.5 M EDTA (pH 8.0) stock solution.[\[5\]](#)[\[11\]](#)

- Carefully adjust the pH of the solution to 7.0 using NaOH.[5][16]
- Transfer the solution to a graduated cylinder and add RNase-free water to bring the final volume to 1 liter.[5]
- Sterilize the solution by passing it through a 0.22 μm filter.[5][11]
- Store the 10X buffer in a sterile, light-protected container at room temperature. The solution is stable for several months.[11][14]

Visualizations

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Caption: Workflow for MOPS buffer preparation and use.

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Caption: Troubleshooting flowchart for common MOPS buffer issues.

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